Malformine A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Malformin A, a cyclopentapeptide isolated from fungal origin, primarily targets prostate cancer (PCa) cells . It has been found to interact with RSK1, a crucial mediator of cellular fibrinolysis .

Mode of Action

Malformin A interacts with its targets and triggers oxidative stress via the rapid accumulation of reactive oxygen species and a decrease in mitochondrial transmembrane potential . This mitochondrial damage by Malformin A leads to caspase activation and intracellular ATP deletion .

Biochemical Pathways

The biochemical pathways affected by Malformin A are primarily related to apoptosis, necrosis, and autophagy . Excessive oxidative stress and decreased ATP stimulate the AMPK/mTOR pathway, leading to the induction of Malformin A-mediated autophagy . Furthermore, Malformin A treatment stimulates the phosphorylation of ERK1/2 and MEK1/2 .

Result of Action

The result of Malformin A’s action is the induction of cell death through apoptosis, necrosis, and autophagy in prostate cancer cells . It inhibits cell proliferation and activates autophagy as indicated by the conversion of LC3BI to LC3BII . The coaction of apoptotic, necrotic, and autophagic cell death induced by mitochondrial damage contributes to the growth suppression of Malformin A in prostate cancer cells .

Analyse Biochimique

Biochemical Properties

Malformin A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with sulfhydryl compounds such as cysteine, glutathione, and 2,3-dimercapto-propanol, affecting its activity . Malformin A also interacts with proteins involved in oxidative stress responses, leading to the accumulation of reactive oxygen species and mitochondrial damage . These interactions highlight the compound’s ability to modulate cellular redox states and influence various biochemical pathways.

Cellular Effects

Malformin A exerts profound effects on various cell types and cellular processes. In prostate cancer cells, Malformin A induces cell death through mechanisms such as apoptosis, necrosis, and autophagy . It inhibits cell proliferation and triggers oxidative stress by rapidly accumulating reactive oxygen species and decreasing mitochondrial transmembrane potential . Additionally, Malformin A influences cell signaling pathways, including the activation of the AMPK/mTOR pathway, which is involved in autophagy induction . These cellular effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Malformin A involves several key interactions at the molecular level. It binds to mitochondrial membranes, causing mitochondrial damage and the release of cytochrome c, which activates caspases and leads to apoptosis . Malformin A also induces oxidative stress by generating reactive oxygen species, which further contribute to mitochondrial dysfunction and cell death . Additionally, the compound activates autophagy through the AMPK/mTOR pathway, promoting the degradation of damaged cellular components . These molecular interactions highlight the multifaceted mechanism by which Malformin A exerts its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malformin A have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that Malformin A remains stable under certain conditions, allowing for sustained biological activity . . These temporal effects underscore the importance of understanding the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of Malformin A vary with different dosages in animal models. Studies have demonstrated that low doses of Malformin A can inhibit tumor growth and induce cell death in cancer models . Higher doses of the compound have been associated with toxic effects, including acute toxicity and inflammatory responses . These findings highlight the need for careful dosage optimization to maximize the therapeutic benefits of Malformin A while minimizing adverse effects.

Metabolic Pathways

Malformin A is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s biosynthesis involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the cyclic pentapeptide structure . Malformin A also affects metabolic flux by influencing the levels of metabolites involved in oxidative stress responses and energy production . These interactions with metabolic pathways contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, Malformin A is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that Malformin A can inhibit the lateral transport of indole-3-acetic acid (IAA) in plant roots, affecting their gravitropic response . In animal cells, the compound’s distribution is influenced by its interactions with cellular membranes and transport proteins . These transport and distribution mechanisms play a crucial role in determining the compound’s localization and accumulation within cells.

Subcellular Localization

Malformin A exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize to mitochondria, where it induces mitochondrial damage and triggers cell death pathways . Additionally, Malformin A’s localization to other cellular compartments, such as the cytoplasm and nucleus, may contribute to its diverse biological effects . Understanding the subcellular localization of Malformin A is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

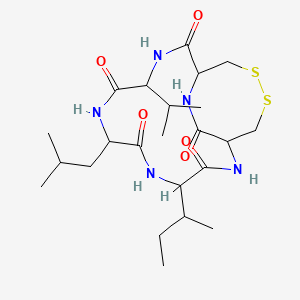

La synthèse de la malformine A implique la formation d'une structure pentapeptidique cyclique. La forme disulfure du cyclo-D-cystéinyl-D-cystéinyl-L-valyl-D-leucyl-L-isoleucyl a été établie comme la structure de la this compound . Le produit synthétique provoque des courbures sur les racines de maïs, l'effet maximal étant observé à une concentration de 0,1 µg/mL .

Méthodes de production industrielle

Il est connu que la this compound peut être obtenue à partir de l'extrait d'Aspergillus niger .

Analyse Des Réactions Chimiques

Types de réactions

La malformine A subit diverses réactions chimiques, notamment l'oxydation et la réduction. La présence de résidus de cystéine permet la formation et la rupture de liaisons disulfures .

Réactifs et conditions courants

Les réactifs couramment utilisés dans la synthèse et les réactions de la this compound comprennent la cystéine, la valine, la leucine et l'isoleucine . Les conditions réactionnelles impliquent généralement la formation de liaisons disulfures dans des conditions oxydantes .

Principaux produits formés

Le principal produit formé par la synthèse de la this compound est le pentapeptide cyclique lui-même, qui présente une activité biologique telle que la provocation de courbure chez les plantes .

Applications de la recherche scientifique

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

Induction de l'apoptose et de la nécrose : La this compound augmente l'accumulation d'espèces réactives de l'oxygène, diminue le potentiel de la membrane mitochondriale et induit l'autophagie dans les cellules cancéreuses.

Cibles moléculaires : Le composé cible diverses voies cellulaires, notamment celles impliquées dans la régulation du cycle cellulaire et l'apoptose.

Comparaison Avec Des Composés Similaires

La malformine A fait partie d'une famille de pentapeptides cycliques appelés malformines. Parmi les composés similaires, on trouve :

Malformine B : Un autre pentapeptide cyclique présentant des activités biologiques similaires.

Malformine C : Connue pour son potentiel anticancéreux, bien qu'elle ait également un faible indice thérapeutique.

La this compound est unique par sa structure spécifique et les activités biologiques particulières qu'elle présente, comme la provocation de malformations végétales et ses effets cytotoxiques sur les cellules cancéreuses .

Propriétés

Numéro CAS |

3022-92-2 |

|---|---|

Formule moléculaire |

C23H39N5O5S2 |

Poids moléculaire |

529.7 g/mol |

Nom IUPAC |

(1S,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1 |

Clé InChI |

RNCGDQLZIATDOU-ZDRBWGSPSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O |

SMILES canonique |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

melting_point |

0 °C |

Key on ui other cas no. |

53571-13-4 |

Description physique |

Liquid |

Synonymes |

cyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide malformin A malformins malformins, (5-L-Leu)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Malformin A and what are its main biological effects?

A1: Malformin A is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is known to induce a range of biological effects, primarily in plants, including malformations in bean plants [, ], curvatures in corn roots [, , ], and stimulation of ethylene production [, ].

Q2: Does Malformin A have any effects on human cells?

A3: While primarily studied in plants, recent research has explored the effects of Malformin A on human cells. Studies show that it can induce apoptosis in human colorectal cancer cells, possibly through the stimulation of the p38 signaling pathway []. Additionally, Malformin A has been shown to inhibit the bleomycin-induced G2 checkpoint in Jurkat cells, suggesting potential for enhancing the efficacy of anti-cancer treatments [].

Q3: What is the molecular formula and weight of Malformin A?

A4: Malformin A has the molecular formula C26H39N5O6S2 and a molecular weight of 581.73 g/mol [, ].

Q4: What is the structure of Malformin A?

A5: Malformin A is a cyclic pentapeptide consisting of the following amino acids: D-cysteine, D-cysteine, L-valine, D-leucine, and L-isoleucine. The two D-cysteine residues form a disulfide bond, contributing to the cyclic structure of the molecule [, , ].

Q5: What spectroscopic techniques have been used to characterize Malformin A?

A6: Various spectroscopic methods have been employed to elucidate the structure and conformation of Malformin A, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , ], Circular Dichroism (CD) spectroscopy [, ], Raman spectroscopy [, ], and Mass Spectrometry (MS) [, , ].

Q6: Is there research available on the material compatibility, stability, catalytic properties, computational chemistry, or SAR of Malformin A?

A6: The provided research papers primarily focus on the biological activity and structure of Malformin A in the context of plant physiology and potential anti-cancer activity. Information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or detailed structure-activity relationships is limited in these studies.

Q7: Is there information available on the stability and formulation of Malformin A, SHE regulations surrounding its use, or its pharmacokinetic and pharmacodynamic properties?

A7: The provided research papers primarily focus on the fundamental biological activity and structure of Malformin A. Details on its stability in various formulations, safety regulations, or its pharmacokinetic and pharmacodynamic properties are not extensively discussed.

Q8: What in vitro and in vivo models have been used to study the biological activity of Malformin A?

A9: The biological activity of Malformin A has been predominantly investigated in plant models, including bean plants (Phaseolus vulgaris) for observing malformations [, ], corn roots (Zea mays) for studying curvature induction and ethylene production [, , ], and mung bean cuttings (Phaseolus aureus) for analyzing growth stimulation []. Additionally, recent studies have employed human cell lines like Jurkat cells and colorectal cancer-derived HCT-116 cells to investigate its potential anti-cancer properties [, ]. In vivo studies using xenograft models have also explored its anti-tumor effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.